2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide
Description
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a bis-cationic organic salt featuring two benzo[e]indolium moieties linked by an ethene bridge. The compound is characterized by its planar geometry due to the rigid ethene spacer and the aromatic benzoindole systems. The methyl substituents on the nitrogen atoms enhance solubility in polar solvents, while the iodide counterions contribute to ionic conductivity.
Properties
CAS No. |
653584-10-2 |
|---|---|
Molecular Formula |
C32H32I2N2 |
Molecular Weight |
698.4 g/mol |
IUPAC Name |
1,1,3-trimethyl-2-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]benzo[e]indol-3-ium;diiodide |
InChI |
InChI=1S/C32H32N2.2HI/c1-31(2)27(33(5)25-17-15-21-11-7-9-13-23(21)29(25)31)19-20-28-32(3,4)30-24-14-10-8-12-22(24)16-18-26(30)34(28)6;;/h7-20H,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
SFVWURBEULXFKR-UHFFFAOYSA-L |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide typically involves a multi-step process. One common method includes the reaction of 1,1,3-trimethyl-1H-benzo[e]indole with ethene-1,2-diyl bis(diiodide) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced indolium derivatives.
Substitution: Formation of halogen-substituted indolium salts.
Scientific Research Applications
2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)[][3].
Mechanism of Action
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its unique electronic properties allow it to function as an efficient charge carrier in organic semiconductors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Bis-Heterocyclic Diiodide Salts
- Bis-Thiazolium Diiodides: Compounds like 2,2'-(Propane-1,3-diyldisulfanediyl)bis[3-(2-aminophenyl)-4-methyl-1,3-thiazol-3-ium] diiodide () share the diiodide counterion and bis-heterocyclic structure. However, the thiazolium rings and flexible propane linker contrast with the rigid ethene and benzoindolium groups in the target compound.
- Pyridinium Diiodides : Derivatives like 2,6-di(pyridin-2-yl)benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione diiodides () exhibit electrochemical activity in redox flow batteries. The benzoindolium analog may show enhanced π-π stacking and redox stability due to its extended aromatic system .
Ethene-Linked Bis-Tetrazoles
- (E)-5,5'-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol) : This compound () shares the ethene bridge but replaces benzoindolium with tetrazole rings. It demonstrates high density (1.91 g cm⁻³ at 100 K) and detonation velocity (9017 m s⁻¹), surpassing RDX. The target compound’s iodide counterions and methyl groups may reduce sensitivity to external stimuli while maintaining planarity-driven density .
Functional Comparisons
Fluorescent Dyes
- Ethene-Linked Benzoxazole Derivatives : Fluorescent Brightener 393 () and SB2Bu () utilize ethene bridges between benzoxazole or benzoindole units. The target compound’s benzoindolium groups likely exhibit redshifted absorption maxima compared to benzoxazoles due to extended conjugation. Solubility in organic solvents may be lower than SB2Bu’s sec-butyl substituents but higher than unmodified analogs .
High-Energy-Density Materials
- Bistetrazole Derivatives : Compound 6 () has superior detonation performance (9017 m s⁻¹) and thermal stability (226°C decomposition). The target compound’s iodide ions and methyl groups may lower energy density but improve stability and processability. A hypothetical comparison is summarized below:
Biological Activity
2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which consists of two benzo[e]indolium units linked by an ethene bridge. The diiodide form enhances its solubility and stability in biological systems.
Chemical Formula: C22H24I2N2
Research indicates that the biological activity of this compound may be attributed to its interaction with cellular components:
- Cellular Uptake: The compound is believed to enter cells via polyamine transporters, which are often overexpressed in cancer cells. This mechanism allows for selective targeting of malignant cells while sparing normal tissues .
- Induction of Apoptosis: Studies show that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This is particularly relevant in the context of liver cancer metastasis .
- Autophagy Modulation: There is evidence suggesting that the compound also modulates autophagy pathways, which may contribute to its anticancer effects by promoting cell death in tumor cells .
Anticancer Activity
Several studies have highlighted the potential of 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide as an anticancer agent:
- In Vitro Studies: In laboratory settings, the compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was shown to effectively inhibit the proliferation of liver cancer cells by triggering apoptosis and autophagy .
- In Vivo Studies: Animal models have further confirmed these findings, with treated subjects exhibiting reduced tumor sizes compared to controls. The dual action on apoptosis and autophagy suggests a robust mechanism for combating tumor growth .
Fluorescent Properties
The compound exhibits strong fluorescence properties, making it a promising candidate for use as an imaging agent in biological research. Its ability to target lysosomes enhances its utility in visualizing cellular processes in real-time .
Case Study 1: Liver Cancer Model
In a study published in Nature Communications, researchers evaluated the effects of 2,2'-(Ethene-1,2-diyl)bis(1,1,3-trimethyl-1H-benzo[e]indol-3-ium) diiodide on liver cancer cells. The results indicated:
- A reduction in cell viability by up to 70% at higher concentrations.
- Induction of apoptosis was confirmed through flow cytometry analysis.
- Enhanced lysosomal targeting was observed via confocal microscopy.
Case Study 2: Imaging Applications
Another study focused on the imaging capabilities of the compound. Researchers found that:
- The compound's fluorescence intensity was significantly higher than traditional dyes used in cellular imaging.
- It allowed for real-time tracking of cellular processes such as autophagy and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
